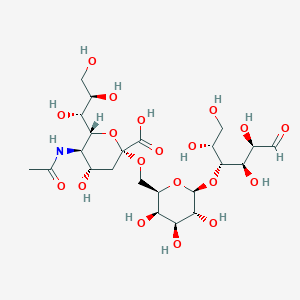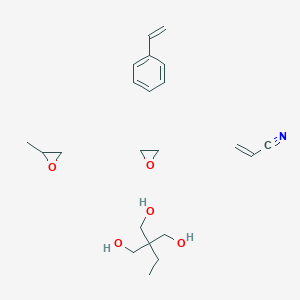
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a type of polymer that has gained attention in recent years due to its unique properties and potential applications in various fields.
工业应用
The polymer has been studied for its potential use in industrial applications, such as coatings, adhesives, and composites.
作用机制
The mechanism of action of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is not fully understood. However, it is believed that the polymer works by interacting with various biological and chemical processes in the body, such as cell signaling pathways and enzyme activity.
生化和生理效应
Studies have shown that 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir can have various biochemical and physiological effects on the body, depending on the application. For example, the polymer has been shown to have anti-inflammatory and antibacterial properties, which could make it useful for wound healing and other biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments is its versatility. The polymer can be synthesized in a variety of ways, making it suitable for a wide range of applications. Additionally, the polymer has been shown to be stable and non-toxic, which makes it safe for use in lab experiments.
However, there are also some limitations to using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments. For example, the polymer can be difficult to synthesize in large quantities, which could limit its use in industrial applications. Additionally, the polymer can be sensitive to certain environmental conditions, such as temperature and humidity, which could affect its performance in lab experiments.
未来方向
There are several future directions for research on 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir. Some of the most promising directions include:
1. Developing new synthesis methods to improve the scalability and efficiency of the polymer.
2. Studying the polymer's potential use in new applications, such as drug delivery and gene therapy.
3. Investigating the polymer's mechanism of action to better understand its biochemical and physiological effects.
4. Developing new formulations of the polymer to improve its performance in specific applications.
Conclusion
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a versatile polymer with unique properties and potential applications in various fields. While there is still much to learn about this polymer, the research conducted so far suggests that it could be a valuable tool for biomedical, environmental, and industrial applications. As research continues, it is likely that new applications and uses for this polymer will be discovered, making it an exciting area of study for scientists and researchers.
合成方法
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of propenenitrile, ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and methyloxir. The process is typically carried out using a free-radical polymerization technique, which involves the use of a free-radical initiator to initiate the polymerization reaction.
科研应用
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has been the subject of several scientific research studies due to its unique properties and potential applications in various fields. Some of the most notable research applications include:
1. Biomedical Applications: The polymer has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and wound healing.
2. Environmental Applications: The polymer has been studied for its potential use in environmental applications, such as water treatment and pollution control.
3.
性质
CAS 编号 |
103513-16-2 |
|---|---|
产品名称 |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir |
分子式 |
C22H35NO5 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
InChI 键 |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
规范 SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
同义词 |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



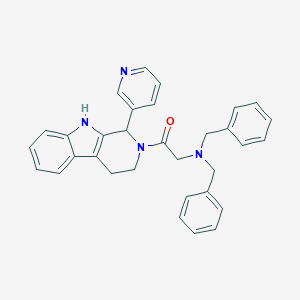
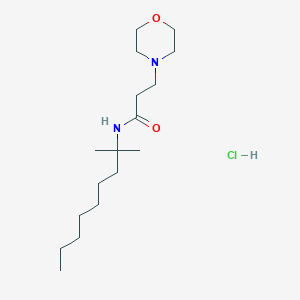
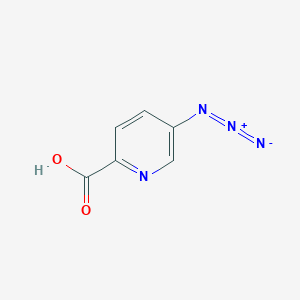
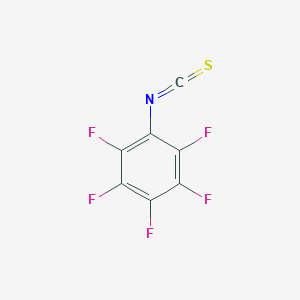



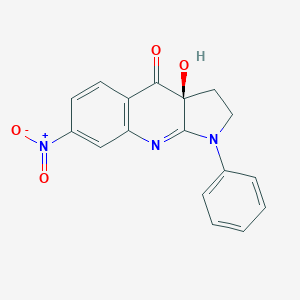
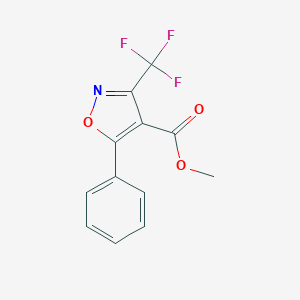

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
